1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide
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Description
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide” is a chemical compound with the linear formula C17H27NO5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, and stability. According to Sigma-Aldrich, this compound has a molecular weight of 389.536 .Scientific Research Applications
Physicochemical Properties and Ecotoxicity
Protic ionic liquids (PILs) possessing camphorsulfonate anion with different cations have been synthesized and characterized to explore their physicochemical properties, Brönsted acidity, and ecotoxicity. These studies provide insights into the density, viscosity, thermal degradation, and toxicity behavior of such compounds, emphasizing their potential in designing non-toxic variants of ionic liquids for various applications, including green chemistry and environmental remediation (Sardar et al., 2018).
Molecular Structure and Reactivity
Research on derivatives of methane sulfonamide, including studies on their conformations, self-association in solution, and reactivity, has been conducted. For example, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been explored using IR spectroscopy and quantum chemical methods. Such studies highlight the importance of understanding the molecular structure for predicting reactivity and designing new molecules with desired properties (Sterkhova et al., 2014).
Applications in Organic Synthesis
The synthesis and aminolysis of N-(oxiran-2-ylmethyl) derivatives, similar to the structure of interest, have been investigated for their regioselectivity and potential applications in organic synthesis. These studies provide valuable insights into how such compounds can be used as intermediates in the synthesis of more complex organic molecules (Palchikov et al., 2014).
Environmental Chemistry
Compounds related to methanesulfonamide have been studied for their roles in atmospheric chemistry, specifically in the oxidation of dimethyl sulfide (DMS), a process that significantly impacts cloud formation and global climate regulation. The understanding of these reactions is crucial for predicting the environmental fate of sulfur-containing compounds and assessing their impact on air quality and climate change (Mardyukov & Schreiner, 2018).
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-19(2)14-8-9-20(19,17(23)11-14)13-27(25,26)21-15-5-3-6-16(12-15)22-10-4-7-18(22)24/h3,5-6,12,14,21H,4,7-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQUXNFSBRRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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